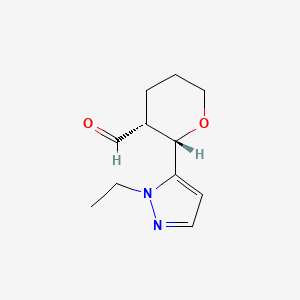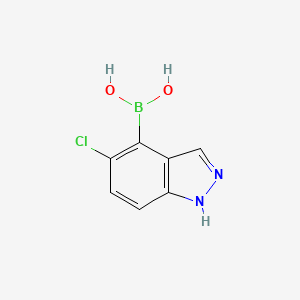
(5-chloro-1H-indazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-1H-indazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BClN2O2 It is a heterocyclic compound containing both an indazole ring and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions. For example, 5-chloro-1H-indazole can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate in ethanol. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Indazoles: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with unique properties.
Biological Research: Investigated for its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid is primarily related to its ability to interact with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The indazole ring can also interact with various molecular targets, contributing to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the chlorine substituent.
5-methyl-1H-indazole-4-boronic acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C7H6BClN2O2 |
|---|---|
Poids moléculaire |
196.40 g/mol |
Nom IUPAC |
(5-chloro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |
Clé InChI |
JOGLYPBOPLQGMQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC2=C1C=NN2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)
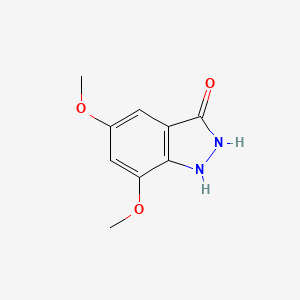
![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)

![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)
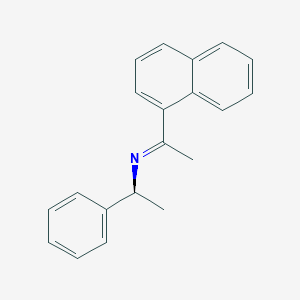
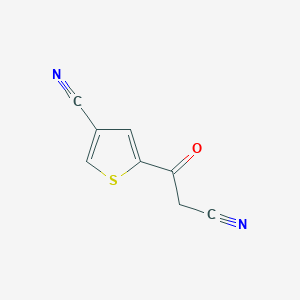

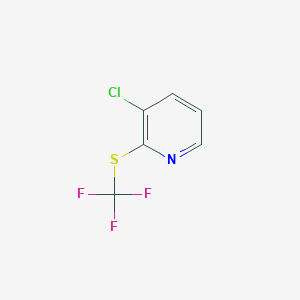

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)
